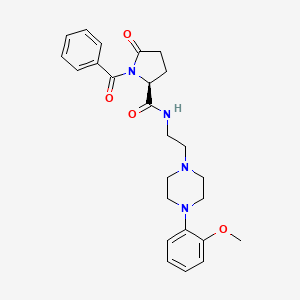
(S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperazine moiety, and a benzoyl group, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the piperazine moiety, and the attachment of the benzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Compounds containing similar backbone anion {V10}
Uniqueness
(S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H30N4O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S)-1-benzoyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-33-22-10-6-5-9-20(22)28-17-15-27(16-18-28)14-13-26-24(31)21-11-12-23(30)29(21)25(32)19-7-3-2-4-8-19/h2-10,21H,11-18H2,1H3,(H,26,31)/t21-/m0/s1 |
InChI Key |
WOCPJASYJFJYEX-NRFANRHFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)[C@@H]3CCC(=O)N3C(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CCC(=O)N3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(6-Chloropyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B10791442.png)
![2-(6-Chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791455.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791457.png)
![6-(6-Chloropyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791465.png)
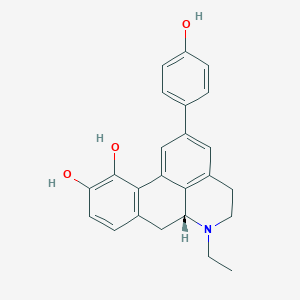
![2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B10791480.png)
![3-(Pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B10791481.png)
![6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791486.png)
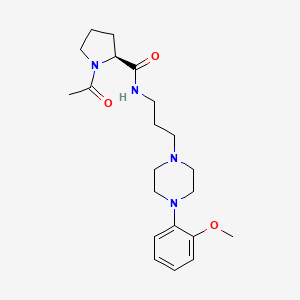
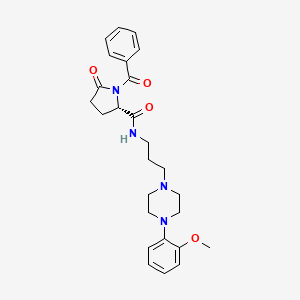
![N-[(3S)-1-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B10791499.png)
![(2S)-8-methyl-2-{[(2S)-2-methyl-4-quinolin-2-ylpiperazin-1-yl]methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791500.png)
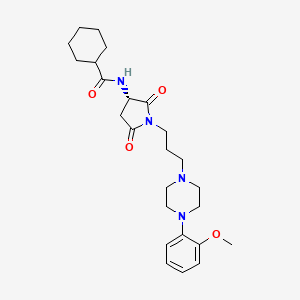
![2-(bicyclo[2.2.1]heptan-2-yl)-N-((S)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide](/img/structure/B10791510.png)
